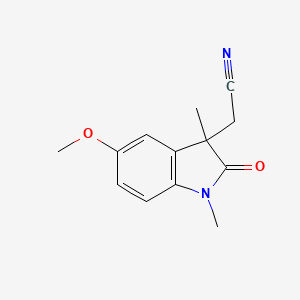
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE
概要
説明
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group, two methyl groups, an oxo group, and an acetonitrile group attached to the indole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted indole derivative.
Methoxylation: Introduction of the methoxy group at the 5-position using a suitable methoxylating agent.
Methylation: Methylation of the indole nitrogen and another position using methylating agents like methyl iodide.
Oxidation: Introduction of the oxo group through oxidation reactions.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, such compounds might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE would depend on its specific biological activity. Typically, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
類似化合物との比較
Similar Compounds
Indole-3-acetonitrile: A simpler indole derivative with a similar acetonitrile group.
5-Methoxyindole: An indole derivative with a methoxy group but lacking the acetonitrile and oxo groups.
1,3-Dimethylindole: An indole derivative with two methyl groups but lacking the methoxy and acetonitrile groups.
Uniqueness
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other indole derivatives.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
2-(5-methoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6H2,1-3H3 |
InChIキー |
KCTADLCDIAPGCN-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














